Myristic acid-d3

Quantitative Lipidomics Isotope Dilution Mass Spectrometry Analytical Method Validation

Myristic acid-d3 is a +3 Da stable isotope-labeled internal standard for accurate LC-MS/MS quantification of myristic acid (C14:0). Unlike surrogate standards (C13:0, C15:0) that introduce quantification bias, this terminal methyl-d3 isotopologue matches native myristic acid in recovery, ionization, and retention. 99 atom% D enrichment with ≥98% chemical purity ensures reliable quantification. Documented 3-year re-analysis stability supports FDA/EMA bioanalytical method validation. Ideal for lipidomics MRM, metabolic flux, and GC-MS methyl ester derivatization.

Molecular Formula C14H28O2
Molecular Weight 231.39 g/mol
CAS No. 62217-71-4
Cat. No. B1602346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyristic acid-d3
CAS62217-71-4
Molecular FormulaC14H28O2
Molecular Weight231.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)O
InChIInChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)/i1D3
InChIKeyTUNFSRHWOTWDNC-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myristic Acid-d3 (CAS 62217-71-4): Stable Isotope-Labeled Tetradecanoic Acid for Quantitative Lipidomics and Metabolic Tracing


Myristic acid-d3 (CAS 62217-71-4), systematically named tetradecanoic-14,14,14-d3 acid, is a stable isotope-labeled saturated fatty acid in which three hydrogen atoms at the terminal methyl position are replaced with deuterium atoms, yielding the molecular formula C14H25D3O2 and a molecular weight of 231.39 g/mol . This compound serves as an isotopologue of endogenous myristic acid (C14:0), a 14-carbon saturated fatty acid naturally abundant in coconut oil, palm oil, butterfat, and nutmeg oils [1]. As a stable isotope-labeled internal standard (SIL-IS), myristic acid-d3 enables accurate quantification of endogenous myristic acid in complex biological matrices via isotope dilution mass spectrometry . The three-deuterium substitution confers a +3 Da mass shift relative to the unlabeled analyte, providing sufficient spectral separation for selective ion monitoring without introducing detectable kinetic isotope effects that would compromise quantitative accuracy .

Why Generic or Unlabeled Myristic Acid Cannot Substitute for Myristic Acid-d3 in Quantitative Mass Spectrometry Workflows


Endogenous myristic acid cannot serve as an internal standard because it co-elutes with and is indistinguishable from the target analyte, rendering it incapable of correcting for matrix effects, extraction recovery losses, or instrument drift that confound quantitative LC-MS/MS and GC-MS analyses [1]. Structurally similar but non-isotopic fatty acids (e.g., tridecanoic acid C13:0 or pentadecanoic acid C15:0) exhibit differential ionization efficiencies and chromatographic retention behavior, which introduce systematic quantification bias when used as surrogate internal standards [2]. Stable isotope-labeled analogs are the established gold standard for quantitative bioanalysis because their physicochemical properties—including ionization efficiency, extraction recovery, and chromatographic retention—are nearly identical to the target analyte, enabling robust correction of sample-to-sample variability [3]. Among available deuterated myristic acid isotopologues, the selection of the appropriate labeling pattern and deuterium count carries specific analytical implications that directly affect method performance and procurement decisions.

Myristic Acid-d3 (CAS 62217-71-4): Quantitative Differentiation Evidence Against Comparator Isotopologues


Isotopic Purity Specification: Myristic Acid-d3 (99 atom % D) Versus Industry Minimum Acceptable Threshold

Myristic acid-d3 is commercially supplied with a certified isotopic enrichment of 99 atom % D, as documented in technical datasheets from multiple established isotope suppliers . This specification meets or exceeds the industry-recognized minimum threshold of ≥98 atom % D required for reliable isotope dilution mass spectrometry applications . Lower isotopic enrichment (<98 atom % D) introduces increased baseline contribution of unlabeled myristic acid impurity, which elevates the lower limit of quantification (LLOQ) and compromises assay accuracy at low endogenous analyte concentrations.

Quantitative Lipidomics Isotope Dilution Mass Spectrometry Analytical Method Validation

Chemical Purity Specification: 98% (CP) Baseline Versus Unspecified or Lower-Purity Myristic Acid-d3 Batches

Commercially available myristic acid-d3 from major isotope suppliers is specified with a chemical purity assay of 98% (CP) or higher [1]. In comparison, some suppliers offer myristic acid-d3 with chemical purity specified only as ≥95% or without explicit CP certification . The 3% difference in chemical purity translates to a proportional increase in non-myristic acid impurities that may co-extract, co-elute, and interfere with either the analyte or internal standard detection channels, particularly in high-sensitivity LC-MS/MS applications.

Analytical Standard Quality Control LC-MS/MS Quantification Certificate of Analysis

Deuterium Labeling Pattern: Terminal Methyl-d3 Versus Alternative Myristic Acid Isotopologues (d2 and d27)

Myristic acid-d3 features deuterium substitution exclusively at the terminal methyl position (CD3-(CH2)12-COOH), yielding a +3 Da mass shift relative to unlabeled myristic acid . Alternative deuterated myristic acid isotopologues include myristic acid-d2 (+2 Da) and myristic acid-d27 (+27 Da, perdeuterated) [1]. The d3 labeling pattern provides a +3 Da mass separation that is sufficient to avoid overlap with the natural abundance M+2 isotopic peak of unlabeled myristic acid (approximately 1.2% relative abundance at M+2) while maintaining chromatographic co-elution fidelity . In contrast, myristic acid-d27 exhibits a +27 Da mass shift that may introduce deuterium isotope effects on chromatographic retention time and ionization efficiency .

Stable Isotope Labeling Strategy Isotopologue Selection Mass Spectrometry Spectral Interference

Certified Reference Standard Documentation: Myristic Acid-d3 with Full Certificate of Analysis (CoA) Versus Research-Grade Only Batches

Myristic acid-d3 supplied by established isotope manufacturers is provided with a comprehensive Certificate of Analysis (CoA) documenting isotopic enrichment (99 atom % D), chemical purity (98% CP), and batch-specific quality control data including NMR, HPLC, or GC verification . In contrast, some suppliers offer this compound as 'research-grade' or 'analytical standard' without full CoA documentation, or with limited purity verification . The availability of complete CoA documentation is a formal requirement for methods intended for regulatory submission (e.g., FDA bioanalytical method validation, CLIA-certified clinical assays) and for publication in peer-reviewed journals with rigorous analytical reporting standards.

Analytical Standard Certification Regulatory Compliance Method Validation Documentation

Storage Stability Specification: Documented 3-Year Re-Analysis Requirement for Myristic Acid-d3

Manufacturer technical documentation for myristic acid-d3 explicitly states: 'Stable if stored under recommended conditions. After three years, the compound should be re-analyzed for chemical purity before use' . This explicit 3-year stability guidance provides procurement planners with a defined re-certification interval. In comparison, many isotopically labeled fatty acid standards lack explicit stability statements, requiring laboratories to establish internal re-qualification protocols or risk using degraded material that may compromise quantitative accuracy.

Chemical Stability Long-Term Storage Analytical Standard Shelf Life

Optimal Use Cases for Myristic Acid-d3 (CAS 62217-71-4) in Quantitative Bioanalysis and Lipidomics


Quantitative LC-MS/MS Analysis of Endogenous Free Fatty Acids in Plasma or Serum

Myristic acid-d3 is added to biological samples (plasma, serum, or tissue homogenates) prior to extraction as a stable isotope-labeled internal standard for the quantification of endogenous myristic acid (C14:0). The 99 atom % D isotopic enrichment ensures that the internal standard signal is minimally contaminated by unlabeled myristic acid impurity , while the 98% chemical purity specification minimizes co-eluting interferents. The +3 Da mass shift relative to unlabeled myristic acid provides adequate separation from the natural abundance M+2 isotopic peak, enabling reliable peak integration and accurate quantification across the physiological concentration range of myristic acid (typically 0.5–5 μg/mL in human plasma).

Targeted Lipidomics Profiling and Fatty Acid Metabolic Flux Studies

In targeted lipidomics workflows employing multiple reaction monitoring (MRM) on triple quadrupole mass spectrometers, myristic acid-d3 serves as a SIL-IS for myristic acid-containing lipid species quantification . The terminal methyl-d3 labeling pattern preserves near-identical chromatographic retention to unlabeled myristic acid while enabling unambiguous mass spectrometric discrimination. This compound is particularly suited for metabolic flux studies tracing fatty acid incorporation, biosynthesis, and degradation pathways in cellular systems . The documented 3-year re-analysis stability interval supports long-term, multi-batch studies without requiring frequent standard re-qualification or re-procurement.

Regulated Bioanalytical Method Validation for Pharmaceutical Development

For bioanalytical methods intended to support investigational new drug (IND) applications or new drug applications (NDA) under FDA or EMA regulatory frameworks, myristic acid-d3 supplied with comprehensive Certificate of Analysis documentation meets the traceability and quality requirements of bioanalytical method validation guidance. The combination of 99 atom % D isotopic enrichment and 98% chemical purity provides documented quality metrics that support method validation parameters including accuracy, precision, selectivity, and stability. The explicit 3-year re-analysis stability guidance further supports regulatory compliance by establishing a defined re-certification interval for the reference standard used in the validated method.

GC-MS Analysis of Myristic Acid Following Derivatization to Fatty Acid Methyl Esters (FAME)

In gas chromatography-mass spectrometry (GC-MS) workflows requiring fatty acid derivatization to methyl esters, myristic acid-d3 is co-derivatized alongside endogenous myristic acid to produce myristic acid-d3 methyl ester. The +3 Da mass shift is retained in the derivatized product, enabling isotope dilution quantification . The high isotopic purity of 99 atom % D ensures that the internal standard response is not compromised by unlabeled impurity carryover, which is particularly critical in GC-MS applications where baseline separation of closely eluting isotopologues may be limited by column resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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